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Compound of Interest

Compound Name: 1-Ethyl-1-methylcyclopentane

Cat. No.: B043308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the
saturated alicyclic hydrocarbon, 1-ethyl-1-methylcyclopentane. The information compiled
herein is intended to support research and development activities by offering a centralized
resource for the compound's mass spectrometry and nuclear magnetic resonance
characteristics. Due to the limited public availability of experimental Nuclear Magnetic
Resonance (NMR) data, a predicted NMR analysis is provided alongside the experimentally
obtained Gas Chromatography-Mass Spectrometry (GC-MS) data.

Gas Chromatography-Mass Spectrometry (GC-MS)
Data

GC-MS is a cornerstone technique for the identification and quantification of volatile and semi-
volatile organic compounds. For 1-ethyl-1-methylcyclopentane, the mass spectrum is
characterized by a specific fragmentation pattern under electron ionization (El).

Data Presentation

The mass spectrum of 1-ethyl-1-methylcyclopentane is available through the National
Institute of Standards and Technology (NIST) database.[1][2] The key mass-to-charge ratios
(m/z) and their relative intensities are summarized below.
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Experimental Protocol

While the specific experimental parameters used to obtain the data from the NIST database are
not fully detailed, a general protocol for the GC-MS analysis of saturated hydrocarbons is
provided below. This protocol is based on established methodologies for similar analytes.[3][4]

[5]

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is
employed.

e Gas Chromatograph (GC) Conditions:

o Column: A non-polar capillary column, such as a DB-5 or HP-5ms (5%-phenyl)-
methylpolysiloxane, is typically used for hydrocarbon analysis. Column dimensions would
be in the range of 30-60 meters in length, 0.25 mm internal diameter, and a film thickness
of 0.25 um.

o Injector: The sample, dissolved in a volatile solvent like hexane or dichloromethane, is
injected in split mode to prevent column overloading.[6] The injector temperature is
typically set to 250 °C.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1-2
mL/min.
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o Oven Temperature Program: A temperature gradient is employed to ensure good
separation of components. A typical program would start at a low temperature (e.g., 40 °C)
and be held for a few minutes, then ramped up at a rate of 5-10 °C/min to a final
temperature of around 280-300 °C.

e Mass Spectrometer (MS) Conditions:

o

lonization Mode: Electron lonization (El) is the standard method for generating fragments.
o lonization Energy: A standard electron energy of 70 eV is used.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the

ions.

o Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-
400 amu.

o Data Acquisition: Data is acquired in full scan mode to obtain the complete mass
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

As of the date of this document, experimental *H and 3C NMR data for 1-ethyl-1-
methylcyclopentane are not readily available in the public domain. PubChem indicates that a
13C NMR spectrum was acquired on a Varian HA-100 instrument, though the spectral data itself
is not provided.[7] Therefore, the following sections provide a predicted analysis based on
established principles of NMR spectroscopy.

Predicted *H NMR Data

The predicted 'H NMR spectrum of 1-ethyl-1-methylcyclopentane would exhibit distinct
signals for the ethyl and methyl groups, as well as complex multiplets for the cyclopentane ring
protons.
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Predicted Chemical

. Multiplicity Integration Assignment
Shift (6, ppm)
~0.85 Triplet (t) 3H -CH2CHs
~0.95 Singlet (s) 3H -CHs
~1.25 Quartet (q) 2H -CH2CHs
) Cyclopentane ring
~1.4-1.6 Multiplet (m) 8H

protons

Predicted *C NMR Data

The proton-decoupled 13C NMR spectrum is expected to show six distinct signals,
corresponding to the eight carbon atoms in the molecule (with two pairs of cyclopentane
carbons being chemically equivalent due to symmetry).

Predicted Chemical Shift

(5, ppm) Carbon Type Assighment

~10 Primary -CH2CHs

~23 Primary -CHs

~ 25 Secondary Cyclopentane C3/C4
~ 35 Secondary -CH2CHs

~ 38 Secondary Cyclopentane C2/C5
~ 45 Quaternary C(CHs)(CH2CHs)

Experimental Protocol (Hypothetical)

The following outlines a standard protocol for acquiring *H and 3C NMR spectra of a liquid
sample like 1-ethyl-1-methylcyclopentane.

e Sample Preparation:
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o Approximately 10-20 mg of 1-ethyl-1-methylcyclopentane is dissolved in 0.6-0.7 mL of a
deuterated solvent, typically chloroform-d (CDCIs).

o A small amount of tetramethylsilane (TMS) may be added as an internal standard (o =
0.00 ppm).

o The solution is transferred to a 5 mm NMR tube.

e Instrumentation:
o A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, would be used.
o The spectrum is acquired at room temperature.

e 1H NMR Acquisition:
o A standard one-pulse sequence is used.

o A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise
ratio.

o The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).
e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each
carbon.

o Alarger number of scans is required due to the lower natural abundance of the 13C
isotope.

o The spectral width is set to cover the expected range of carbon chemical shifts (e.g., O-
150 ppm).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-ethyl-1-methylcyclopentane.
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Spectroscopic Analysis Workflow for 1-Ethyl-1-methylcyclopentane
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Caption: Logical workflow for the spectroscopic analysis of 1-Ethyl-1-methylcyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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